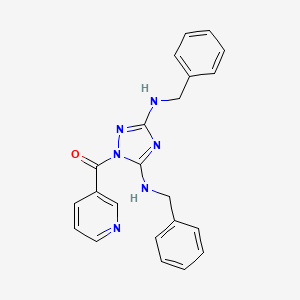
3-(4-chlorophenyl)-5-(2-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(2-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly known as CNB-001, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. CNB-001 belongs to the class of imidazolone derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of CNB-001 is not fully understood, but it is believed to act by inhibiting the activity of pro-inflammatory enzymes, reducing oxidative stress, and modulating the activity of neurotransmitters in the brain. CNB-001 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
CNB-001 has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. It has also been found to reduce oxidative stress by increasing the levels of glutathione peroxidase (GPx) and superoxide dismutase (SOD) in the brain. CNB-001 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CNB-001 in lab experiments is its ability to cross the blood-brain barrier, making it an effective candidate for the treatment of neurological disorders. The limitations of using CNB-001 in lab experiments include its low solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on CNB-001. One of the directions is to study its potential therapeutic effects in other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is to optimize the synthesis method of CNB-001 to improve its solubility and stability. The development of novel drug delivery systems for CNB-001 is also a potential future direction for its clinical application. Further studies are needed to fully understand the mechanism of action of CNB-001 and its potential side effects.
Conclusion:
In conclusion, CNB-001 is a novel compound that has shown potential therapeutic effects in various scientific research studies. Its neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The future directions for the research on CNB-001 include studying its potential therapeutic effects in other neurological disorders, optimizing its synthesis method, and developing novel drug delivery systems. Further studies are needed to fully understand the mechanism of action of CNB-001 and its potential side effects.
Méthodes De Synthèse
CNB-001 has been synthesized using several methods, including the reaction of 4-chloroaniline with 2-nitrobenzaldehyde in the presence of sodium methoxide, followed by the reaction with 2-phenyl-4,5-dihydro-1H-imidazole-4,5-dione. Another method involves the reaction of 2-nitrobenzaldehyde with 4-chloroaniline in the presence of acetic anhydride, followed by the reaction with 2-phenyl-4,5-dihydro-1H-imidazole-4,5-dione. The yield of CNB-001 obtained using these methods ranges from 60-80%.
Applications De Recherche Scientifique
CNB-001 has shown potential therapeutic effects in various scientific research studies. It has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 has also shown anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
Propriétés
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[(2-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-17-10-12-18(13-11-17)25-21(15-6-2-1-3-7-15)24-19(22(25)27)14-16-8-4-5-9-20(16)26(28)29/h1-14H/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDPERDUAALSBI-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)


![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)

![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)